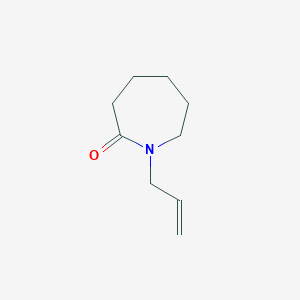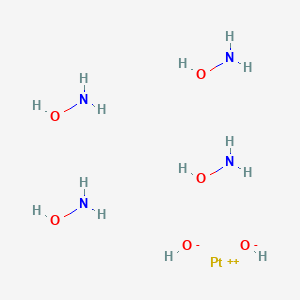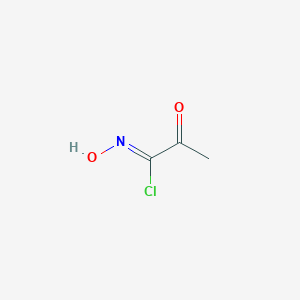
2,6-Dicyanotrichloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dicyanotrichloropyridine (DCTP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DCTP is a heterocyclic organic compound that belongs to the family of pyridine derivatives. It is widely used in chemical research as a building block for the synthesis of various organic compounds.
作用機序
The mechanism of action of 2,6-Dicyanotrichloropyridine is not well understood. However, it is believed that it acts as a nucleophile and undergoes various reactions with other organic compounds. This compound is known to react with amines, alcohols, and thiols to form various derivatives. The reactivity of this compound can be attributed to the presence of the cyano group, which is a strong electron-withdrawing group.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is known that this compound is toxic and can cause skin irritation and respiratory problems. It is recommended to handle this compound with caution and use appropriate protective equipment.
実験室実験の利点と制限
2,6-Dicyanotrichloropyridine has several advantages as a building block for the synthesis of organic compounds. It is readily available and relatively cheap. It is also highly reactive and can form various derivatives with other organic compounds. However, this compound is toxic and requires careful handling. The reaction between this compound and other organic compounds can be highly exothermic and requires careful control of the reaction conditions.
将来の方向性
There are several future directions for the research on 2,6-Dicyanotrichloropyridine. One of the areas of research is the synthesis of new pyridine derivatives using this compound as a building block. The synthesis of new pyridine derivatives can lead to the discovery of new pharmaceuticals, agrochemicals, and other fine chemicals. Another area of research is the development of new reaction conditions for the synthesis of this compound. The development of new reaction conditions can improve the yield of this compound and make its synthesis more efficient. Finally, the toxicity of this compound needs to be studied further to understand its potential health effects and to develop appropriate safety guidelines for its handling.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is widely used in chemical research as a building block for the synthesis of various organic compounds. The synthesis of this compound involves the reaction of 2,6-dichloropyridine with cyanogen bromide in the presence of a base. The mechanism of action of this compound is not well understood, but it is believed to act as a nucleophile and undergo various reactions with other organic compounds. This compound is toxic and requires careful handling. The future directions for the research on this compound include the synthesis of new pyridine derivatives, the development of new reaction conditions, and the study of its toxicity.
合成法
The synthesis of 2,6-Dicyanotrichloropyridine involves the reaction of 2,6-dichloropyridine with cyanogen bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to form this compound. The reaction is highly exothermic and requires careful control of the reaction conditions. The yield of this compound can be improved by using various solvents and optimizing the reaction parameters.
科学的研究の応用
2,6-Dicyanotrichloropyridine is widely used in chemical research as a building block for the synthesis of various organic compounds. It is used to synthesize pyridine derivatives, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the synthesis of liquid crystals, dyes, and other functional materials.
特性
| 17824-85-0 | |
分子式 |
C7Cl3N3 |
分子量 |
232.4 g/mol |
IUPAC名 |
3,4,5-trichloropyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7Cl3N3/c8-5-3(1-11)13-4(2-12)6(9)7(5)10 |
InChIキー |
ZVOWUYIDRJPVTD-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
正規SMILES |
C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


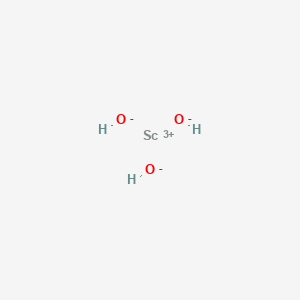
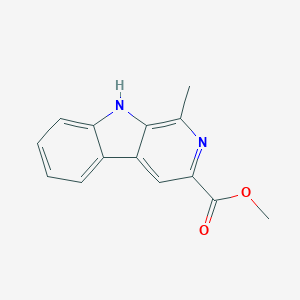
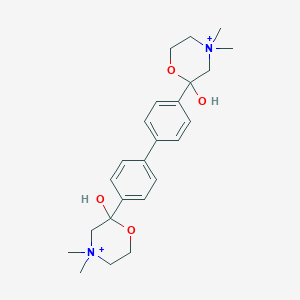
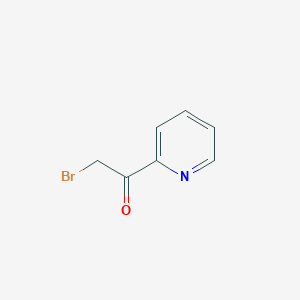
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)

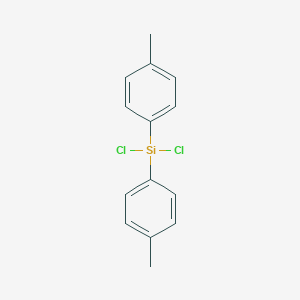
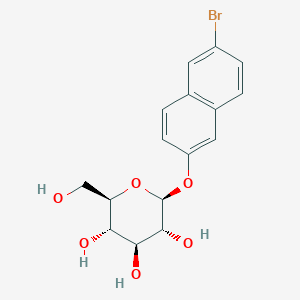
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
